molecular formula C13H24N2O4S B14056286 tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide

tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide

Cat. No.: B14056286
M. Wt: 304.41 g/mol
InChI Key: KZVYSYJGCYPIIM-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, an amino group, and a thia-azaspirodecane core with a carboxylate and dioxide functionalities. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common approach is to use a cyclization reaction to form the spirocyclic core, followed by functional group modifications to introduce the tert-butyl, amino, and carboxylate groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the amino group or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: The compound’s stability and unique structure make it useful in materials science and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic core provides a rigid framework that can interact with enzyme active sites or receptor binding pockets. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but contains an oxa group instead of a thia group.

    tert-Butyl ®-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Another similar compound with an oxa group and a chiral center.

    tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate: This compound lacks the thia group and has a different substitution pattern.

Uniqueness

The presence of the thia group and the 1,1-dioxide functionality in tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide distinguishes it from other similar compounds. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H24N2O4S

Molecular Weight

304.41 g/mol

IUPAC Name

tert-butyl 4-amino-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-7-5-13(6-8-15)10(14)4-9-20(13,17)18/h10H,4-9,14H2,1-3H3

InChI Key

KZVYSYJGCYPIIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2(=O)=O)N

Origin of Product

United States

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